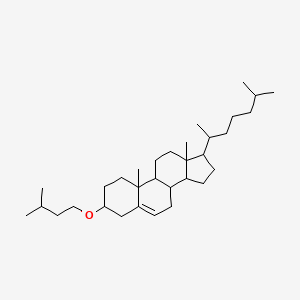
2-(4-Methoxyphenyl)oxirane
描述
2-(4-Methoxyphenyl)oxirane, also known as 4-methoxystyrene oxide, is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)oxirane can be synthesized through the epoxidation of 4-methoxystyrene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as cobalt acetate (Co(OAc)2) in an ionic liquid medium . The reaction typically occurs at room temperature and yields the desired epoxide in high purity.
Industrial Production Methods
Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of environmentally friendly oxidants like hydrogen peroxide is preferred due to its efficiency and minimal by-product formation. The process involves continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Acid-Catalyzed Hydrolysis: This reaction converts the epoxide into diols in the presence of acids.
Oxirane-Carbonyl Rearrangement: In the presence of Lewis acids, the compound can rearrange to form aldehydes or ketones.
Common Reagents and Conditions
Acid-Catalyzed Hydrolysis: Typically involves acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Oxirane-Carbonyl Rearrangement: Catalyzed by Lewis acids such as boron trifluoride (BF3) or lithium bromide (LiBr) in solvents like benzene or diethyl ether.
Major Products
Diols: Formed from acid-catalyzed hydrolysis.
Aldehydes/Ketones: Resulting from oxirane-carbonyl rearrangement.
科学研究应用
2-(4-Methoxyphenyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Drug Development: Studied for its potential in developing cancer treatments.
Polymer Chemistry: Utilized in the production of polyamines through ring-opening polymerization.
作用机制
The mechanism of action for 2-(4-Methoxyphenyl)oxirane involves its reactivity as an epoxide. In acid-catalyzed hydrolysis, the epoxide ring opens to form a carbocation intermediate, which then reacts with water to produce diols . In oxirane-carbonyl rearrangement, the presence of Lewis acids facilitates the migration of hydrogen or alkyl groups, leading to the formation of aldehydes or ketones.
相似化合物的比较
Similar Compounds
2-Phenyl-2-oxirane: Similar structure but lacks the methoxy group.
2-(4-Hydroxyphenyl)oxirane: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)oxirane is unique due to the presence of the methoxy group, which influences its reactivity and the types of reactions it undergoes. The methoxy group can donate electron density through resonance, stabilizing intermediates and affecting reaction pathways.
属性
IUPAC Name |
2-(4-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIWOBUUAPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-72-3 | |
| Record name | Oxirane, (4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6388-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/new.no-structure.jpg)
![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)






![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)

